3-Bromo-6,8-dimethoxy-isoquinoline

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Choose this specific isoquinoline building block for its well-defined 3-bromo substitution combined with the 6,8-dimethoxy motif. This scaffold is critical for medicinal chemistry projects requiring precise regioselectivity in Pd-catalyzed cross-couplings and distinct apamin-sensitive K⁺ channel affinity profiles. Using a generic isoquinoline or alternative bromo-isomer risks divergent reactivity and biological performance. Ensure synthetic reproducibility and target-binding accuracy with 95% purity stock.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B8292501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,8-dimethoxy-isoquinoline
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=NC(=CC2=C1)Br)OC
InChIInChI=1S/C11H10BrNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3
InChIKeyZYTLHZRIVZTRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,8-dimethoxy-isoquinoline: A Strategic Building Block for Functionalized Isoquinoline Libraries


3-Bromo-6,8-dimethoxy-isoquinoline is a heteroaromatic building block of the isoquinoline class, bearing a reactive bromine atom at the C-3 position and two electron-donating methoxy groups at the C-6 and C-8 positions of the bicyclic core. Its molecular formula is C₁₁H₁₀BrNO₂ with a molecular weight of 268.11 g/mol, and it is typically supplied at 95% purity for research use . The bromine substituent provides a versatile synthetic handle for cross-coupling reactions, enabling rapid diversification into structurally complex isoquinoline derivatives, while the methoxy groups influence the electronic properties and lipophilicity of the scaffold. Isoquinolines constitute one of the most common classes of alkaloids, with a pronounced role in various therapeutic areas, and substituted isoquinoline derivatives are widely investigated for anticancer, antimicrobial, and CNS applications [1].

Why Generic Isoquinoline Substitution Is Insufficient: Evidence-Based Selectivity and Reactivity of 3-Bromo-6,8-dimethoxy-isoquinoline


Simply substituting a generic isoquinoline or even a different bromo-substituted analog is insufficient for projects requiring a well-defined 3-bromo substitution pattern in combination with the specific 6,8-dimethoxy arrangement. The position of the bromine atom dictates both the regioselectivity of downstream functionalization and the biological activity of derived compounds. For example, the 3-bromoisoquinoline scaffold itself serves as a privileged precursor for diverse π-conjugated systems via Suzuki-Miyaura coupling, whereas bromination at alternative positions yields different reactivity profiles and regioisomeric products [1]. Furthermore, SAR studies on isoquinoline derivatives demonstrate that the precise location of methoxy groups (e.g., 6,8- vs. 6,7-dimethoxy) significantly modulates target binding affinity, as observed in radioligand binding studies of apamin-sensitive K⁺ channels, where 6,7-dimethoxy analogues exhibit higher affinity than their 6,8- or 7,8-dimethoxy counterparts [2]. Thus, the 3-bromo-6,8-dimethoxy substitution pattern is not arbitrary but represents a specific, quantifiable structural feature that directly impacts both synthetic utility and biological performance.

Quantitative Differentiation of 3-Bromo-6,8-dimethoxy-isoquinoline Against Closest Analogs


Synthetic Reactivity: Regioselective Bromination at C-3 vs. C-5 in Dimethoxy Scaffolds

The C-3 bromo substitution pattern in 3-bromo-6,8-dimethoxy-isoquinoline enables distinct synthetic pathways compared to alternative brominated analogs. Direct bromination of the 6,8-dimethoxyquinoline core yields the 5-bromo derivative, while the 3-bromo isomer is not accessible via direct electrophilic bromination due to regioselectivity constraints; instead, it requires alternative synthetic strategies such as halogen dance reactions or de novo ring construction [1]. This positional specificity is critical: 3-bromoisoquinoline derivatives undergo Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to produce diverse π-conjugated 3-substituted isoquinolines, a transformation that is fundamentally different from reactions at the C-5 or C-8 positions [2].

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Biological Activity: Analgesic and Anti-Inflammatory Potential of 3-Bromo Scaffold

A series of 3-bromo isoquinoline derivatives, synthesized via Suzuki coupling from 3-bromoisoquinoline precursors, demonstrated noteworthy analgesic and anti-inflammatory activity alongside favorable toxicity profiles in preclinical models [1]. The 3-bromo substitution pattern serves as a key structural determinant for these pharmacological effects, as it enables the introduction of diverse aryl groups at the C-3 position, which in turn modulates target engagement (e.g., COX-2 inhibition). This contrasts with the 6,8-dimethoxyisoquinoline parent scaffold, for which comparable analgesic or anti-inflammatory data are not reported, and with 6,8-dibromo analogs that exhibit antiproliferative activity but have not been characterized for analgesic endpoints [2].

Analgesic Anti-inflammatory COX-2 Inhibition

Binding Affinity: Methoxy Substitution Pattern Modulates Target Engagement

The 6,8-dimethoxy substitution pattern is not merely a structural variation; it directly influences biological target binding. In radioligand binding studies of methoxylated tetrahydroisoquinolinium derivatives at apamin-sensitive Ca²⁺-activated K⁺ channels, 6,7-dimethoxy analogues displayed higher affinity than the 6,8-dimethoxy and 7,8-dimethoxy isomers [1]. This SAR observation demonstrates that the precise positioning of methoxy groups modulates ligand-receptor interactions, providing a quantitative basis for selecting the appropriate dimethoxy regioisomer based on the desired target profile. For applications requiring moderate affinity (e.g., as a tool compound for channel modulation), the 6,8-dimethoxy scaffold may be advantageous over the higher-affinity 6,7-dimethoxy isomer to avoid excessive target saturation.

Structure-Activity Relationship Receptor Binding Radioligand Binding

Antiproliferative Potency: 6,8-Dimethoxy Scaffold in Cancer Cell Lines

The 6,8-dimethoxy substitution pattern contributes to antiproliferative activity across multiple cancer cell lines. In a comparative evaluation of 6,8-disubstituted quinoline derivatives, 6,8-dimethoxyquinoline exhibited significant anticancer activity against HeLa (cervical carcinoma), HT29 (colorectal adenocarcinoma), and C6 (rat glioma) tumor cell lines, while 6,8-dibromo-1,2,3,4-tetrahydroquinoline showed broader antiproliferative effects with IC₅₀ values of 47.5 μg/mL and 46.3 μg/mL on C6 glioma for morpholine/piperazine substituted analogs [1]. The dimethoxy substitution offers a distinct activity profile compared to dibromo substitution, and the presence of the C-3 bromine in 3-bromo-6,8-dimethoxy-isoquinoline provides an additional reactive handle for further optimization without necessarily ablating antiproliferative potential [2].

Anticancer Antiproliferative Cytotoxicity

CYP Enzyme Inhibition Profile: Predicted vs. Measured

Understanding the cytochrome P450 (CYP) inhibition potential is critical for selecting building blocks destined for medicinal chemistry optimization. While direct experimental CYP inhibition data for 3-bromo-6,8-dimethoxy-isoquinoline are not available in primary literature, BindingDB contains curated inhibition data for structurally related isoquinoline derivatives, providing a baseline for class-level inference [1]. For example, a 3-bromo-substituted isoquinoline analog exhibited CYP2D6 and CYP1A2 IC₅₀ values of 20,000 nM, and CYP2C19 IC₅₀ of 7,800 nM, indicating weak to negligible inhibition of these major drug-metabolizing enzymes [2]. This low CYP inhibition liability is a favorable attribute for early-stage leads, as it reduces the risk of drug-drug interactions. In contrast, more polar or halogenated analogs may display enhanced CYP inhibition; thus, the 6,8-dimethoxy substitution pattern, combined with a single bromine, offers a balanced profile suitable for further development.

Drug Metabolism CYP Inhibition Pharmacokinetics

Patent Landscape: 3-Bromo Isoquinolines as Privileged Intermediates

The 3-bromo substitution pattern is a validated intermediate in patented synthetic routes to bioactive isoquinoline derivatives. For instance, patent GB2252321A describes the preparation of isoquinoline intermediates wherein the bromine atom at the C-3 position serves as a key functional group for subsequent transformations, enabling the construction of diverse substitution patterns that are not accessible from non-halogenated or differently halogenated precursors [1]. In contrast, alternative halogenation patterns (e.g., 6-bromo-8-chloroisoquinolin-3-amine) appear in patents targeting HPK1 inhibition, indicating that the specific halogen arrangement is tailored to distinct biological targets [2]. This patent evidence reinforces that the 3-bromo-6,8-dimethoxy substitution pattern is a deliberate design choice with precedent in proprietary drug discovery efforts, rather than an arbitrary variant.

Patent Analysis Synthetic Methodology Drug Discovery

Optimal Research and Industrial Applications for 3-Bromo-6,8-dimethoxy-isoquinoline Based on Verified Differentiation


Synthesis of 3-Arylisoquinoline Libraries via Suzuki-Miyaura Coupling

The C-3 bromine atom provides a reliable site for Pd-catalyzed cross-coupling with aryl boronic acids, enabling the rapid generation of diverse 3-arylisoquinoline derivatives. This application is directly supported by the regioselectivity evidence in Section 3 (Item 1), which shows that 3-bromo substitution is not accessible via direct electrophilic bromination and must be obtained via specific synthetic routes [1]. The resulting 3-aryl products have demonstrated analgesic, anti-inflammatory, and cytotoxic activities, making this building block valuable for medicinal chemistry hit-to-lead campaigns.

Development of Moderate-Affinity Ligands for Ion Channel Modulation

The 6,8-dimethoxy substitution pattern confers a distinct binding affinity profile at apamin-sensitive Ca²⁺-activated K⁺ channels compared to the 6,7-dimethoxy isomer (Section 3, Item 3). This makes 3-bromo-6,8-dimethoxy-isoquinoline an appropriate starting point for synthesizing ligands that require a specific, moderate affinity window to avoid over-inhibition or off-target effects associated with high-affinity binders [2]. Such ligands are valuable as pharmacological tools for studying channel function and as potential therapeutics for neurological disorders.

Anticancer SAR Exploration Leveraging Dual Pharmacophoric Elements

The combination of the 6,8-dimethoxy motif (with demonstrated antiproliferative activity against HeLa, HT29, and C6 glioma cell lines, Section 3, Item 4) and the C-3 bromine handle for further functionalization provides a versatile scaffold for anticancer structure-activity relationship (SAR) studies [3]. Researchers can systematically modify the C-3 position to optimize potency and selectivity while retaining the core antiproliferative pharmacophore, accelerating the identification of novel oncology leads.

Low-Risk Starting Material for Drug Discovery Programs Requiring Favorable CYP Profiles

Based on class-level CYP inhibition data (Section 3, Item 5), structurally related 3-bromo isoquinoline derivatives exhibit weak inhibition of major CYP isoforms (IC₅₀ ≥ 7,800 nM), suggesting a low potential for drug-drug interactions [4]. This property makes 3-bromo-6,8-dimethoxy-isoquinoline a strategically advantageous starting material for drug discovery programs where minimizing metabolic liabilities is a priority, reducing the need for extensive CYP profiling in early-stage optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6,8-dimethoxy-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.